ML-SA5

Descripción general

Descripción

ML-SA5 es un potente agonista del canal catiónico de potencial transitorio receptor mucolipina 1 (TRPML1). Es conocido por su capacidad de activar toda la corriente endosomal TRPML1 en miocitos de distrofia muscular de Duchenne con una concentración efectiva (EC50) de 285 nM . This compound ha mostrado una actividad anticancerígena significativa y puede inhibir el crecimiento tumoral .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para ML-SA5 no están detalladas extensamente en la literatura disponible. Se sabe que this compound se puede preparar y almacenar en diversas formas, incluyendo como sólido o en solución con dimetilsulfóxido (DMSO) . Para la producción industrial, a menudo se emplean servicios de síntesis personalizada para satisfacer las necesidades específicas de investigación .

Análisis De Reacciones Químicas

ML-SA5 experimenta diversas reacciones químicas, principalmente relacionadas con su papel como agonista de TRPML1. Activa las corrientes de TRPML1 en todo el endolisosoma en mioblastos, lo cual es crucial para su actividad biológica . El compuesto es estable en condiciones de laboratorio estándar y puede disolverse en DMSO para su uso experimental .

Aplicaciones Científicas De Investigación

ML-SA5 tiene una amplia gama de aplicaciones de investigación científica:

Biología: Se investiga por sus efectos sobre la autofagia y la apoptosis en células cancerosas.

Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de la distrofia muscular y el cáncer.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a los canales TRPML1.

Mecanismo De Acción

ML-SA5 ejerce sus efectos activando el canal catiónico TRPML1, que participa en diversos procesos celulares, incluida la autofagia y la función lisosomal . Al activar TRPML1, this compound promueve la reparación de la sarcolema en las células musculares, lo que reduce el daño muscular esquelético y cardíaco . También induce el arresto autofágico y la posterior respuesta apoptótica en células cancerosas .

Comparación Con Compuestos Similares

ML-SA5 se compara a menudo con otros agonistas de TRPML1, como ML-SA1 y ML-SI3 . En comparación con ML-SA1, this compound tiene una mayor potencia con una EC50 de 285 nM frente a 10 μM para ML-SA1 . Esta mayor potencia convierte a this compound en una herramienta más eficaz para estudiar la actividad del canal TRPML1 y sus posibles aplicaciones terapéuticas .

Compuestos Similares

- ML-SA1

- ML-SI3

- MK6-83

- Clorhidrato de GW405833

This compound destaca por su mayor potencia y su objetivo específico de los canales TRPML1, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

ML-SA5 is a selective agonist of the transient receptor potential mucolipin 1 (TRPML1) channel, which has garnered attention for its potential therapeutic applications, particularly in the context of lysosomal storage disorders and autophagy regulation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for disease treatment.

This compound primarily acts by stimulating TRPML1 channels, which are integral to lysosomal function and calcium homeostasis. The activation of these channels leads to several downstream effects:

- Autophagy Regulation : this compound has been shown to increase levels of LC3-II, a marker for autophagosome formation, indicating enhanced autophagic activity. This effect is concentration-dependent and occurs rapidly after treatment . Importantly, the increase in LC3-II levels is mediated specifically through TRPML1, as evidenced by the inhibition of this effect with TRPML1 antagonists .

- Lysosomal Acidification : The compound promotes lysosomal acidification, which is crucial for the degradation of cellular waste and pathogens. This mechanism has been linked to its antiviral properties against viruses such as Dengue and Zika .

- Calcium Release : this compound induces significant calcium release from lysosomes, which is essential for various cellular signaling pathways .

Autophagy and Lysosomal Function

This compound's impact on autophagy was assessed using various cell lines, including HeLa and HAP1 cells. Key findings include:

- Increased Autophagic Flux : Treatment with this compound resulted in a marked increase in autophagic flux as evidenced by enhanced LC3-II levels and increased formation of autophagosomes .

- Reduction in Lysosomal Storage : In models of lysosomal storage disorders, this compound treatment reduced the accumulation of storage materials such as globotriaosylceramide (Gb3) and glycosphingolipids (GPDs) in CLN3 knockout cells . Electron microscopy revealed a decrease in lysosomal surface area but not in their numbers, indicating improved lysosomal function .

Case Studies

- Muscle Protection in Dystrophic Models : In mdx mice, a model for Duchenne muscular dystrophy, this compound administration significantly reduced muscle necrosis by over 70% and improved motor performance. The results suggest that this compound can ameliorate dystrophic phenotypes by enhancing lysosomal function through TRPML1 activation .

- Impact on Neurodegenerative Conditions : Research indicates that this compound may have beneficial effects in neurodegenerative diseases characterized by impaired autophagy and lysosomal dysfunction. For instance, its ability to enhance autophagic processes could be leveraged in conditions like Batten disease .

Data Tables

| Study | Cell Type | Effect Observed | Concentration | Duration |

|---|---|---|---|---|

| HeLa | Increased LC3-II | 1 μM | 1 hour | |

| CLN3-KO | Reduced Gb3 levels | Varies | 90 min & 72 hours | |

| mdx mice | Decreased muscle necrosis | 2-5 mg/kg | 2 weeks |

Research Findings

Recent studies have demonstrated that:

- TRPML1 Activation : this compound activates TRPML1 leading to increased transcription of genes involved in lysosome biogenesis and function .

- TFEB Translocation : The activation also promotes the nuclear translocation of TFEB (transcription factor EB), which plays a critical role in regulating lysosomal biogenesis and autophagy .

- Minimal Toxicity : In vivo studies indicated no significant pathological signs following this compound treatment, suggesting a favorable safety profile for potential therapeutic use .

Propiedades

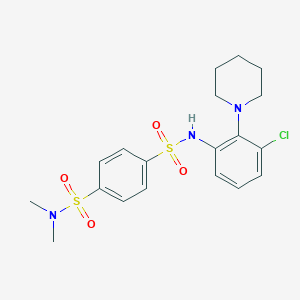

IUPAC Name |

1-N-(3-chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPWKTIVYUTTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418670-70-7 | |

| Record name | N4-[3-chloro-2-(piperidin-1-yl)phenyl]-N1,N1-dimethylbenzene-1,4-disulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ML-SA5 acts as a selective agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel. [, , , ] By activating TRPML1, this compound triggers the release of calcium (Ca2+) from lysosomes. [, ] This Ca2+ release influences various lysosomal functions, including trafficking and fusion with other cellular compartments like autophagosomes. [, , ]

A: Studies indicate that activating MCOLN1/TRPML1 with this compound can induce cell death in various cancer cell lines by triggering autophagic arrest and subsequent apoptosis. [] In vivo studies using a xenograft mouse model demonstrated that this compound administration significantly suppressed tumor growth. [] This suggests that targeting MCOLN1/TRPML1 with agonists like this compound could be a potential therapeutic strategy for cancer treatment.

A: this compound has proven to be a valuable tool for investigating lysosomal dysfunction in podocytes. In models of acid ceramidase deficiency, this compound partially restores lysosome-autophagosome interaction and reduces autophagosome accumulation, highlighting the importance of TRPML1 in maintaining proper lysosomal function. [] Additionally, this compound has been used to study the role of lysosomal TRPML1 channels in regulating GSDMD pore formation in podocytes under conditions like obesity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.